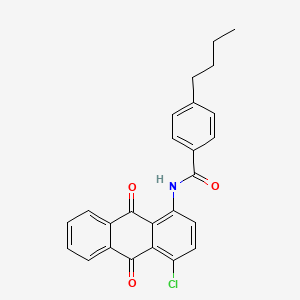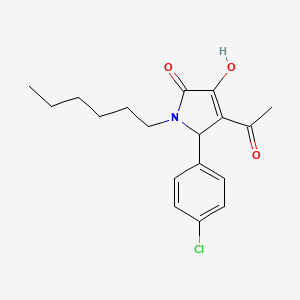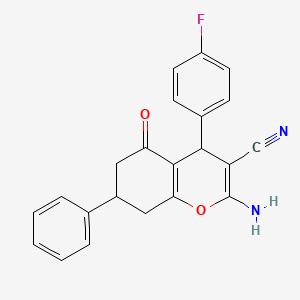![molecular formula C22H16BrN3O2 B5197694 methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5197694.png)
methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate, also known as BIBX 1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been extensively studied for its potential in cancer treatment and has shown promising results in preclinical studies.
Mécanisme D'action
Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 exerts its anti-cancer effects by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are known to be involved in cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In addition, the compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 is its high selectivity for the EGFR tyrosine kinase, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
Orientations Futures
There are several potential future directions for the research and development of methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382. One area of focus could be the development of more potent and selective EGFR inhibitors based on the structure of methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382. In addition, there is a need for further studies to evaluate the safety and efficacy of the compound in clinical trials, particularly in combination with other cancer therapies. Finally, research could also focus on identifying biomarkers that could be used to predict response to methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 and other EGFR inhibitors in cancer patients.
Méthodes De Synthèse
Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoic acid with 2-amino-4-(4-bromophenyl)quinazoline to form the intermediate 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoic acid. The final step involves the esterification of the acid with methyl alcohol to form the methyl ester.
Applications De Recherche Scientifique
Methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate 1382 has been extensively studied for its potential in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the EGFR signaling pathway, which is known to play a critical role in the development and progression of cancer.
Propriétés
IUPAC Name |
methyl 4-[[2-(4-bromophenyl)quinazolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-28-22(27)15-8-12-17(13-9-15)24-21-18-4-2-3-5-19(18)25-20(26-21)14-6-10-16(23)11-7-14/h2-13H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGZZZTYGSBXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)

![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)

![4-[(cyclopropylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5197663.png)
![4-(1H-benzimidazol-2-ylthio)-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5197668.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5197686.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5197710.png)
![1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5197739.png)